molecular formula C21H20O13 B150170 4-o-Galloylbergenin CAS No. 82958-45-0

4-o-Galloylbergenin

Cat. No.: B150170
CAS No.: 82958-45-0
M. Wt: 480.4 g/mol
InChI Key: QKSHSFQTWCKTFV-UHFFFAOYSA-N
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Description

4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . It is a natural product with a molecular weight of 480.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H20O13 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound is a natural product with a molecular weight of 480.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

4-o-Galloylbergenin exhibits significant analgesic and anti-inflammatory activities. A study found that a related compound, 11-O-galloylbergenin, isolated from Mallotus philippinensis, demonstrated substantial effects in reducing pain and inflammation in animal models (Arfan et al., 2010).

Antioxidant Properties

Several studies highlight the potent antioxidant properties of this compound and its derivatives. These compounds exhibit significant free-radical scavenging activities, outperforming even some standard antioxidants in certain assays (Mu et al., 2013), (Habtemariam & Cowley, 2012), (Uddin et al., 2014).

Cytotoxic Activity

Research on the leaves of Ardisia insularis revealed the isolation of this compound among other compounds. These compounds were assessed for cytotoxic activities against various cancer cell lines, indicating potential applications in cancer treatment (Van et al., 2015).

Antiplasmodial Activities

The comparative study of this compound and bergenin isolated from Bergenia ligulata demonstrated both compounds' effectiveness in antiplasmodial assays. This suggests potential for treating malaria and related parasitic diseases (Uddin et al., 2014).

Safety and Hazards

After handling 4-O-Galloylbergenin, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Mechanism of Action

Target of Action

4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . The primary targets of this compound include superoxide dismutase (SOD) and xanthine oxidase (XOD) . These enzymes play crucial roles in the body’s antioxidant defense system and uric acid metabolism, respectively.

Mode of Action

This compound interacts with its targets, SOD and XOD, to exert its pharmacological effects . By binding to these enzymes, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism, thereby exhibiting potential antioxidant and anti-hyperuricemic activities .

Biochemical Pathways

It is known to interact with sod and xod, which are involved in the body’s antioxidant defense system and uric acid metabolism . Its interaction with these enzymes suggests that it may affect related biochemical pathways, leading to its antioxidant and anti-hyperuricemic effects.

Pharmacokinetics

Bergenin, a related compound, is known to have poor solubility, lower oral bioavailability, shorter half-life, and more intestinal ph degradation (ph 68 or above) . These properties could potentially influence the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its antioxidant and anti-hyperuricemic activities . By interacting with SOD and XOD, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism . These actions can potentially lead to a reduction in oxidative stress and uric acid levels in the body.

Properties

IUPAC Name

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSHSFQTWCKTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-O-Galloylbergenin and where is it found?

A1: this compound is a bergenin derivative, a type of chemical compound often found in plants. It has been isolated from various plant species, including Ardisia gigantifolia, Mallotus philippensis, Bergenia scopulosa, and Astilbe chinensis. [, , , , ]

Q2: What are the notable structural characteristics of this compound?

A2: While the provided abstracts don't delve into the detailed spectroscopic data, they do highlight that this compound is a bergenin derivative. This means it shares the core structure of bergenin but with a galloyl group attached to the 4-position oxygen atom. Further research into spectral databases and publications focusing on its structural elucidation would be needed for a comprehensive understanding of its molecular formula, weight, and spectroscopic properties.

Q3: Has this compound been isolated from Astilbe chinensis before?

A3: The isolation of this compound from Astilbe chinensis is considered a novel finding. [] This suggests further investigation into the phytochemical profile of this plant species could be worthwhile.

Q4: What are the potential applications of this compound based on current research?

A4: While the provided research papers primarily focus on the isolation and identification of this compound, some hint at potential applications:

  • Antioxidant Activity: Research suggests that this compound, along with other bergenin derivatives like 11-O-Galloylbergenin, exhibits significant antioxidant activity in DPPH radical scavenging assays. [, ] This finding indicates a potential use in combating oxidative stress.
  • Anti-hyperuricemic Activity: While not directly studied for this compound, closely related compounds like 11-O-Galloylbergenin have been identified as potential xanthine oxidase (XOD) ligands through bio-affinity ultrafiltration methods. [] Since XOD plays a key role in uric acid production, this suggests a possible research avenue for exploring the anti-hyperuricemic properties of this compound.

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